Asct2-IN-1 was identified through high-throughput screening aimed at discovering inhibitors of ASCT2. It falls under the category of small molecule inhibitors and is classified as a pharmacological agent targeting amino acid transporters. The relevance of this compound lies in its ability to modulate glutamine metabolism, making it a candidate for cancer treatment strategies focused on metabolic pathways.
The synthesis of Asct2-IN-1 typically involves several organic chemistry techniques, including:
The specific synthetic pathway often varies depending on the desired yield and purity of Asct2-IN-1.
Asct2-IN-1's molecular structure features a core scaffold that interacts with the ASCT2 transporter. The precise three-dimensional arrangement of atoms can be elucidated through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.
Key structural data includes:
Asct2-IN-1 primarily functions through competitive inhibition of the ASCT2 transporter. This interaction can be quantified through kinetic studies that measure the uptake of glutamine in the presence of varying concentrations of Asct2-IN-1.
Key reactions include:
The mechanism by which Asct2-IN-1 exerts its effects involves several steps:
Experimental data support these findings, showing that cells treated with Asct2-IN-1 exhibit reduced viability under low-glutamine conditions compared to untreated controls.
Asct2-IN-1 possesses several notable physical and chemical properties:
These properties are essential for determining the appropriate formulation for in vivo studies.
Asct2-IN-1 is primarily investigated for its potential applications in cancer therapy:
CAS No.: 15302-16-6
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7